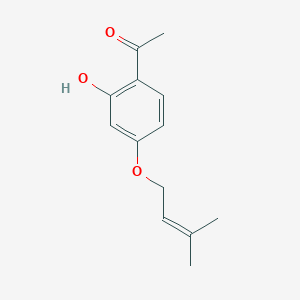

2'-Hydroxy-4'-(3-methyl-2-butenyloxy)acetophenone

Vue d'ensemble

Description

2’-Hydroxy-4’-(3-methyl-2-butenyloxy)acetophenone is an organic compound with the molecular formula C₁₃H₁₆O₃ It is known for its unique structure, which includes a hydroxy group and a 3-methyl-2-butenyloxy group attached to an acetophenone backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Hydroxy-4’-(3-methyl-2-butenyloxy)acetophenone typically involves the following steps:

Starting Materials: The synthesis begins with acetophenone and 3-methyl-2-buten-1-ol.

Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent like ethanol.

Procedure: The acetophenone is first hydroxylated to introduce the hydroxy group at the 2’ position. Subsequently, the 3-methyl-2-butenyloxy group is introduced through an etherification reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

Reduction: The carbonyl group in the acetophenone moiety can be reduced to an alcohol.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions involving strong bases or acids to facilitate the substitution reactions.

Major Products:

Oxidation: Formation of 2’-oxo-4’-(3-methyl-2-butenyloxy)acetophenone.

Reduction: Formation of 2’-hydroxy-4’-(3-methyl-2-butenyloxy)phenylethanol.

Substitution: Various substituted acetophenone derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Antifungal Activity

One of the notable applications of this compound is its antifungal properties. A study highlighted the antifungal activity of a related compound, 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone, against Candida albicans. This compound demonstrated a synergistic effect when combined with fluconazole, suggesting potential for overcoming resistance to common antifungal treatments. The study reported a Fractional Inhibitory Concentration (FIC) of 0.133, indicating significant efficacy in inhibiting fungal growth .

| Compound | FIC Value | Synergistic Partner | Target Organism |

|---|---|---|---|

| 4-Hydroxy-3-(3-methyl-2-butenyl)acetophenone | 0.133 | Fluconazole | Candida albicans |

Pharmaceutical Development

The compound is being investigated for its potential use in pharmaceutical formulations due to its bioactive properties. It has been synthesized and characterized for various antibacterial and antifungal activities, making it a candidate for further drug development .

Material Science

In material science, 2'-Hydroxy-4'-(3-methyl-2-butenyloxy)acetophenone has been explored for its role in creating high-performance active pharmaceutical ingredients (HPAPIs). Its production involves stringent cleanroom conditions to ensure quality and efficacy in pharmaceutical applications .

Case Study 1: Antifungal Efficacy

In a controlled laboratory setting, researchers tested the antifungal efficacy of 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone against multiple strains of Candida albicans. The study utilized microscopy to observe the effects on fungal morphology, noting that the compound inhibited filamentation and reduced cell wall thickness, which are critical factors in fungal virulence .

Findings:

- Inhibition of Filamentation: The compound effectively reduced filamentous growth.

- Cell Wall Thickness: Significant reduction was observed, indicating potential as a fungicidal agent.

Case Study 2: Synthesis and Characterization

A research project focused on synthesizing new derivatives of acetophenone compounds, including this compound. The synthesis involved various characterization techniques such as NMR and IR spectroscopy to confirm the structural integrity and purity of the synthesized compounds .

Characterization Techniques:

- NMR Spectroscopy: Used to determine molecular structure.

- IR Spectroscopy: Employed to identify functional groups present.

Mécanisme D'action

The mechanism by which 2’-Hydroxy-4’-(3-methyl-2-butenyloxy)acetophenone exerts its effects involves its interaction with various molecular targets:

Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modify.

Pathways Involved: The compound may influence biochemical pathways related to oxidative stress, inflammation, and cellular signaling.

Comparaison Avec Des Composés Similaires

2’-Hydroxyacetophenone: Lacks the 3-methyl-2-butenyloxy group, making it less complex.

4’-Hydroxy-3’-(3-methyl-2-butenyloxy)acetophenone: Differently substituted, leading to variations in reactivity and applications.

This detailed overview provides a comprehensive understanding of 2’-Hydroxy-4’-(3-methyl-2-butenyloxy)acetophenone, covering its synthesis, reactions, applications, and comparisons with similar compounds

Activité Biologique

2'-Hydroxy-4'-(3-methyl-2-butenyloxy)acetophenone, a compound with the molecular formula , is gaining attention for its potential biological activities. This article explores its biological activity, including its antifungal properties, cytotoxicity, and other relevant findings from recent research.

Chemical Structure

The compound features a hydroxy group and a butenyloxy side chain attached to an acetophenone backbone. The structural formula can be represented as follows:

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound. For instance, a derivative known as 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone has shown significant antifungal activity against Candida albicans. The study reported a Fractional Inhibitory Concentration (FIC) of 0.133, indicating a synergistic effect when combined with fluconazole, a common antifungal drug. Microscopic examinations revealed that this compound inhibits filamentation and reduces cell wall thickness in fungal cells, suggesting its potential as an adjunct treatment to combat resistance to conventional antifungals .

Cytotoxicity and Anti-cancer Potential

Research into the cytotoxic effects of this compound has also been conducted. In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. For example, it has shown promising results in inhibiting the growth of human cancer cells, with IC50 values ranging from 3.10 to 11.32 µM across different cell lines . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Neuroprotective Effects

In addition to its antifungal and anticancer properties, this compound has been evaluated for neuroprotective effects. Studies indicate that it may help mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Parkinson's disease . The antioxidant activity was assessed using assays such as DPPH and ABTS, where it exhibited significant free radical scavenging capabilities.

Research Findings Summary

Case Study 1: Antifungal Efficacy

A study conducted on the antifungal efficacy of derivatives of acetophenones demonstrated that 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone significantly reduced the viability of Candida albicans in vitro. The combination with fluconazole not only enhanced antifungal activity but also provided insights into overcoming resistance mechanisms commonly observed with monotherapy.

Case Study 2: Cancer Cell Inhibition

Another research effort focused on evaluating the cytotoxic effects of various acetophenone derivatives on human cancer cell lines. This study established that this compound effectively inhibited cell growth through apoptosis induction mechanisms, thereby supporting its potential use in cancer therapy.

Propriétés

IUPAC Name |

1-[2-hydroxy-4-(3-methylbut-2-enoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-9(2)6-7-16-11-4-5-12(10(3)14)13(15)8-11/h4-6,8,15H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMGRHZTEMOJJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC(=C(C=C1)C(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448849 | |

| Record name | 2'-Hydroxy-4'-(3-methyl-2-butenyloxy)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24672-83-1 | |

| Record name | 2'-Hydroxy-4'-(3-methyl-2-butenyloxy)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.